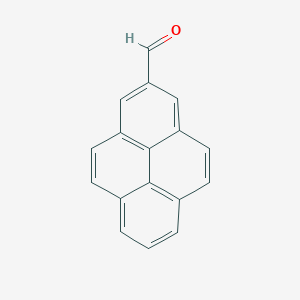

Pyrene-2-carbaldehyde

Description

Properties

CAS No. |

68967-09-9 |

|---|---|

Molecular Formula |

C17H10O |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

pyrene-2-carbaldehyde |

InChI |

InChI=1S/C17H10O/c18-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-10H |

InChI Key |

HCZHFOVHJWZHFP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=O)C=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=O)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Difference between pyrene-1-carbaldehyde and pyrene-2-carbaldehyde

Electronic Structure, Synthetic Pathways, and Photophysical Divergence

Executive Summary

The structural isomerism between pyrene-1-carbaldehyde (1-CHO) and pyrene-2-carbaldehyde (2-CHO) represents a fundamental case study in polycyclic aromatic hydrocarbon (PAH) topology. While chemically similar in formula (

-

1-CHO is the kinetically favored product of electrophilic aromatic substitution, characterized by strong intramolecular charge transfer (ICT) and high sensitivity to local polarity.

-

2-CHO is a "contra-electronic" isomer where the substituent resides on a nodal plane of the frontier molecular orbitals (HOMO/LUMO). This decoupling results in preserved "pyrene-like" emission features, extended fluorescence lifetimes, and synthetic inaccessibility via standard organic routes.

Part 1: Theoretical Basis & Electronic Structure[1]

To understand the divergence in properties, one must look beyond the Lewis structure to the Molecular Orbital (MO) topology.

1.1 The Nodal Plane Anomaly

Pyrene belongs to the

-

1-Position (Non-K Region): Located in a region of high electron density coefficient in both HOMO and LUMO. Substituents here strongly perturb the

-system, facilitating conjugation and ICT. -

2-Position (Nodal Plane): The transverse axis passing through the 2- and 7-positions corresponds to a nodal plane (coefficient

) in the HOMO and LUMO.[1][2] Consequently, a formyl group at the 2-position is electronically "decoupled" from the aromatic core's primary transitions.

1.2 Clar’s Sextet Rule

-

1-Substitution: Disrupts the resonant migration of Clar sextets, locking the system into a more polarized state.

-

2-Substitution: Minimally perturbs the aromatic sextet migration, preserving the high stability and quantum mechanical symmetry of the parent pyrene.

Figure 1: Topological divergence of pyrene substitution sites determining electronic outcomes.

Part 2: Synthetic Pathways & Protocols

The synthesis of these two isomers highlights the difference between thermodynamic/kinetic control and steric/catalytic control.

2.1 Pyrene-1-Carbaldehyde: The Vilsmeier-Haack Route

This is the standard industrial route. The 1-position is the most nucleophilic site on the pyrene ring, reacting readily with electrophiles.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Reagents:

, DMF (N,N-Dimethylformamide).

2.2 Pyrene-2-Carbaldehyde: The Iridium-Catalyzed Route

Direct formylation at the 2-position is impossible via EAS. The synthesis requires C-H Activation driven by steric factors rather than electronics. The Coventry/Marder method utilizing Iridium catalysis is the gold standard [1].

Protocol: Synthesis of Pyrene-2-Carbaldehyde

Step 1: Ir-Catalyzed Borylation (Steric Control)

-

Setup: In a glovebox, charge a Schlenk flask with pyrene (1.0 eq), bis(pinacolato)diboron (

, 1.1 eq), -

Solvent: Add anhydrous cyclohexane or THF.

-

Reaction: Heat at 80°C for 16 hours. The bulky ligand (dtbpy) forces the Iridium catalyst to the least sterically hindered position (the 2-position), avoiding the K-region protons (1, 3, 6, 8).

-

Workup: Pass through a silica plug to remove the catalyst. Evaporate solvent to yield 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (2-Bpin-Pyrene) .

Step 2: Functional Group Interconversion (Bpin

-

Bromination: Dissolve 2-Bpin-Pyrene in MeOH/H2O. Add

(3 eq) and heat at 80°C for 8h. This converts the Bpin group to a Bromine atom via a radical mechanism, yielding 2-Bromopyrene . -

Formylation:

-

Dissolve 2-Bromopyrene in dry THF under Argon at -78°C.

-

Add

-Butyllithium (1.1 eq) dropwise. Stir for 1h to generate the lithiated species. -

Quench with dry DMF (5 eq). Allow to warm to RT.

-

Acidic workup (HCl) hydrolyzes the intermediate to Pyrene-2-carbaldehyde .

-

Figure 2: Comparative synthetic workflows. Route B requires catalytic C-H activation to overcome electronic bias.

Part 3: Photophysical Characterization[6][7]

The most distinct practical difference lies in the fluorescence properties.

3.1 Comparative Data Table

| Property | Pyrene-1-Carbaldehyde | Pyrene-2-Carbaldehyde | Mechanistic Cause |

| Abs. Max ( | ~340-350 nm | ~330-340 nm | 1-CHO has stronger conjugation; 2-CHO is decoupled. |

| Emission Max ( | ~450-470 nm (Green/Yellow) | ~380-400 nm (Blue/UV) | 1-CHO exhibits strong ICT (Red shift). 2-CHO retains "pyrene-like" emission. |

| Stokes Shift | Large (>100 nm) | Small (<50 nm) | Significant geometric relaxation in 1-CHO excited state. |

| Lifetime ( | Short (< 5 ns) | Long (> 50-100 ns) | Symmetry breaking in 1-CHO increases radiative rate ( |

| Solvatochromism | Strong (Positive) | Weak | 1-CHO has a large dipole moment change ( |

| Quantum Yield ( | Moderate (Solvent dependent) | High (> 0.7) | Less non-radiative decay pathways in the rigid 2-isomer. |

3.2 The "Ham Effect" and Symmetry

-

1-CHO: The aldehyde group acts as a strong electron-withdrawing group (EWG) conjugated to the

-system. This creates a "Push-Pull" system (Pyrene donor -

2-CHO: Because the substituent is on a nodal plane, it cannot effectively withdraw electron density via resonance. The emission spectrum retains the "vibronic finger" structure characteristic of unsubstituted pyrene (distinct peaks), whereas 1-CHO often shows a broad, featureless ICT band.

Part 4: Applications

4.1 Pyrene-1-CHO: The Polarity Probe

Due to its solvatochromism, 1-CHO is used to probe micro-environmental polarity in:

-

Micelles: Determining Critical Micelle Concentration (CMC).

-

Biological Membranes: Sensing lipid bilayer viscosity and polarity.

4.2 Pyrene-2-CHO: The Structural Scaffold

The 2-isomer is preferred when the "pyrene" electronic character must be preserved while attaching the molecule to a substrate.

-

DNA Probes: When attached to nucleosides (e.g., 2-pyrenyl-uridine), the pyrene unit projects out of the major groove due to the linear geometry of the 2,7-axis. This prevents intercalation and allows for highly specific SNP (Single Nucleotide Polymorphism) detection based on excimer formation or stacking interactions that are sterically impossible for the 1-isomer [3].

-

OLED Emitters: 2,7-disubstituted pyrenes are excellent blue emitters. The nodal plane decoupling prevents the red-shift usually associated with substitution, keeping the emission in the desired deep-blue region.

References

-

Synthesis of 2- and 2,7-Functionalized Pyrene Derivatives: An Application of Selective C–H Borylation. Source: Journal of the American Chemical Society (2011).[1] Context: Defines the Iridium-catalyzed route for accessing the 2-position. URL:[Link]

-

Experimental and Theoretical Studies of the Photophysical Properties of 2- and 2,7-Functionalized Pyrene Derivatives. Source: Journal of the American Chemical Society (2011).[1] Context: Comprehensive comparison of lifetimes and nodal plane effects. URL:[Link]

-

Comparison Study of the Site-Effect on Regioisomeric Pyridyl–Pyrene Conjugates. Source: The Journal of Organic Chemistry (2020). Context: Details the bathochromic shifts and quantum yield differences between 1- and 2-isomers. URL:[Link]

Sources

The Nodal Plane Advantage: Photophysics and Engineering of 2-Substituted Pyrenes

The following technical guide details the photophysical distinctions, electronic origins, and characterization protocols for 2-substituted pyrene derivatives.

Executive Summary: The Electronic Decoupling Phenomenon

Pyrene is a canonical fluorophore in organic electronics and fluorescent sensing. However, the vast majority of pyrene literature focuses on 1-, 3-, 6-, and 8-substituted derivatives. This is a synthetic artifact: electrophilic aromatic substitution occurs preferentially at these positions (the "active" sites) due to the coefficients of the frontier molecular orbitals.

2-substituted pyrenes represent a distinct class of fluorophores. Their photophysics are governed by a fundamental quantum mechanical feature: a nodal plane passing through the 2- and 7-positions in both the HOMO and LUMO wavefunctions. [1]

-

1-Substitution: Substituents mix strongly with the pyrene

-system, altering both the -

2-Substitution: Due to the nodal plane, substituents at the 2-position are electronically "decoupled" from the core transitions. This preserves the "pyrene-like" emission structure and, critically, extends the fluorescence lifetime significantly (often >500 ns) compared to 1-substituted isomers.[2]

Theoretical Framework: Orbital Topology & Selection Rules

The distinct behavior of 2-substituted pyrenes is not merely a steric effect; it is a symmetry-forbidden interaction. The following diagram illustrates the causal pathway from orbital topology to photophysical outcome.

Figure 1: Causal pathway linking substitution position to photophysical outcomes. The nodal plane at position 2 prevents orbital mixing, preserving the intrinsic long lifetime of the pyrene core.

Comparative Photophysics: 1- vs. 2-Substitution

The following data highlights the stark contrast between regioisomers. Note the Lifetime (

| Property | 1-Substituted Pyrene | 2-Substituted Pyrene | Mechanism |

| Strongly Red-shifted | Unchanged ("Pyrene-like") | ||

| Allowed (increased | Weakly Allowed (low | Symmetry breaking is minimal at the 2-position. | |

| Fluorescence Lifetime ( | Short (10–150 ns) | Long (400–650 ns) | Radiative rate constant ( |

| Vibronic Structure | Often broadened | Highly structured | Minimal intramolecular charge transfer (ICT). |

| Oxygen Sensitivity | Moderate | Extreme | Long excited state duration increases collision probability with |

Key Reference Data:

Validated Characterization Protocols

Characterizing 2-substituted pyrenes requires specific modifications to standard protocols. Because their lifetimes are exceptionally long, they are prone to errors regarding oxygen quenching and pile-up effects in TCSPC (Time-Correlated Single Photon Counting).

Protocol A: "Self-Validating" Lifetime Measurement (TCSPC)

Objective: Accurately measure

The Pitfall: Standard degassing (bubbling

Workflow:

-

Sample Prep: Dissolve derivative in spectroscopic grade Cyclohexane (OD

0.1 at excitation -

Freeze-Pump-Thaw (Required): Do not relying on bubbling.

-

Freeze sample in liquid

. -

Apply vacuum (<0.01 mbar) for 10 mins.

-

Thaw under static vacuum.

-

Repeat 3x minimum.

-

-

TCSPC Setup:

-

Set time window to at least

the expected lifetime (e.g., -

Pile-up Control: Adjust emission count rate to

of the laser repetition rate. High count rates induce "pile-up," biasing the histogram toward early photons and artificially shortening the calculated lifetime.

-

-

The Self-Validation Step:

-

Measure

.[4] -

Perform one additional Freeze-Pump-Thaw cycle.

-

Remake measure.

-

Validation: If

, the sample was not fully degassed. Repeat until convergence.

-

Protocol B: Quantum Yield (QY) Determination

Objective: Determine

Standard Selection:

-

Do NOT use: Fluorescein or Rhodamine (Absorption/Emission mismatch).

-

Use: 9,10-Diphenylanthracene in Cyclohexane (

) or Quinine Sulfate in 0.1 M

Equation:

- : Gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance.

- : Refractive index of the solvent.[5]

Workflow Diagram:

Figure 2: Workflow for relative quantum yield determination. Linearity checks are critical to avoid inner-filter effects common with pyrene aggregates.

Synthetic Accessibility & Applications

While 1-substituted pyrenes are made via simple Friedel-Crafts reactions, 2-substituted pyrenes require indirect routes.

-

Route: C-H borylation (Iridium-catalyzed) often yields a mixture of 2- and 2,7-isomers, which can be separated. Alternatively, synthesis often begins with 2-tert-butylpyrene , followed by oxidative degradation to the pyrene-2-carboxylic acid [2].

Application Case Study: Oxygen Sensing

Due to the

-

Result: A 2-substituted probe is

more sensitive to

References

-

Marder, S. R., et al. "Experimental and Theoretical Studies of the Photophysical Properties of 2- and 2,7-Functionalized Pyrene Derivatives." Journal of the American Chemical Society, 2011. Link

-

Figueira-Duarte, T. M., & Müllen, K. "Pyrene-Based Materials for Organic Electronics." Chemical Reviews, 2011. Link

-

NIST. "Fluorescence Quantum Yield Measurements." NIST Technical Series. Link

Sources

Solubility of pyrene-2-carbaldehyde in organic solvents

This guide details the solubility profile, solvent selection logic, and experimental handling of Pyrene-2-carbaldehyde (also known as 2-pyrenecarboxaldehyde). It is designed for researchers requiring precise control over this molecule in organic synthesis, spectroscopic analysis, and material science applications.

Molecular Solvation Physics

To master the solubility of pyrene-2-carbaldehyde, one must understand the competition between its two structural domains:

-

The Pyrene Core (Hydrophobic/Lipophilic): A large, planar, polycyclic aromatic hydrocarbon (PAH) system. It is dominated by strong

- -

The Aldehyde Moiety (Polar/Reactive): The formyl group (-CHO) at the 2-position introduces a permanent dipole and a site for hydrogen bond acceptance (but not donation). This allows for interactions with polar aprotic solvents (like DMSO) but is insufficient to solubilize the massive hydrophobic core in water.

The Solvation Rule: Successful dissolution requires a solvent that can disrupt the intermolecular

Solubility Tier List

The following classification is based on experimental protocols for synthesis, purification, and spectroscopy.

| Solubility Tier | Solvent Class | Specific Solvents | Primary Application | Technical Notes |

| Tier 1: High Solubility | Halogenated & Cyclic Ethers | Chloroform ( | NMR, Chromatography, Synthesis | Best for high-concentration stock solutions (>50 mM). DCM is the standard extraction solvent. |

| Tier 2: Functional Solubility | Polar Aprotic | DMSO , DMF , DMAc | Biological Probes, High-T Reactions | Essential for preparing stock solutions for aqueous dilution (fluorescence assays). Warning: High boiling points make removal difficult. |

| Tier 3: Thermal/Marginal | Polar Protic (Alcohols) | Methanol , Ethanol , Acetic Acid | Recrystallization , Condensation Reactions | Poor solubility at RT; good solubility at boiling point ( |

| Tier 4: Antisolvents | Highly Polar / Highly Non-polar | Water , Hexane , Pentane | Precipitation, Washing | Water forces aggregation/precipitation immediately. Hexane is often used to wash crude solids to remove impurities. |

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: Obtain high-purity yellow crystals from crude reaction mixtures.

-

Solvent Choice: Ethanol (EtOH) or Methanol (MeOH).

-

Dissolution: Place crude pyrene-2-carbaldehyde in a flask. Add solvent and heat to reflux (boiling).

-

Saturation: Add solvent dropwise until the solid just dissolves at the boiling point. If a dark oily residue remains (impurities), decant the hot supernatant into a clean flask.

-

Crystallization: Remove from heat and allow to cool slowly to room temperature. For higher yield, cool further in an ice bath (

C). -

Collection: Vacuum filter the yellow needles/precipitate. Wash with cold (

C) solvent (same as used for dissolution) to remove surface impurities. -

Drying: Dry under high vacuum to remove trapped solvent molecules from the lattice.

Protocol B: NMR Sample Preparation

Objective: Obtain a clear signal without aggregation broadening.

-

Solvent: Chloroform-d (

). -

Concentration: ~10-20 mg in 0.6 mL solvent.

-

Note: If the sample appears cloudy, filter through a small cotton plug or PTFE syringe filter. Pyrene derivatives can trap inorganic salts from synthesis; filtration ensures a clean spectrum.

Protocol C: Biological/Fluorescence Stock Solution

Objective: Prepare a stable probe solution for aqueous dilution.

-

Solvent: Anhydrous DMSO or DMF.

-

Concentration: Prepare a 10 mM - 50 mM master stock.

-

Storage: Store in the dark (pyrene is photosensitive) and frozen.

-

Usage: Dilute 1:1000 into the aqueous buffer immediately before use. Expect aggregation (fluorescence shift) if the final organic solvent concentration drops below 1-5% in water.

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on the intended experimental outcome.

Caption: Workflow for selecting the optimal solvent based on experimental requirements (Synthesis, Purification, Analysis, or Biological Application).

Critical Stability & Handling Notes

-

Oxidation Risk: In solution, the aldehyde group is susceptible to air oxidation, converting to pyrene-2-carboxylic acid.

-

Mitigation: Do not store dilute solutions in non-degassed solvents for long periods. Flush stock solutions with Nitrogen or Argon.

-

-

Schiff Base Formation: Avoid using primary amine solvents (e.g., n-butylamine) unless the intention is to form an imine. The aldehyde reacts rapidly with amines.

-

Photosensitivity: Pyrene derivatives degrade or undergo photocycloaddition under intense UV light. Wrap flasks in aluminum foil during dissolution or reaction.

References

-

Synthesis and Recrystallization Protocols

- Organic Syntheses, "Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde" (Analogous protocol for recrystalliz

-

Source:

-

Spectroscopic Solvent Data

- Arkivoc, "Dichotomous stereocontrol in Claisen-Schmidt condensations: synthesis of a propeller shaped rigid system" (NMR d

-

Source:

-

Solubility & Binding Studies

- The Journal of Chemical Physics, "A study of planar anchor groups for graphene-based single-molecule electronics" (Binding energy and solubility context).

-

Source:

-

Fluorescence Probe Applications

- ResearchGate, "Synthesis and study of indoloquinoxaline based D-π-A type conjugated molecules" (Use of DMSO/DMF for stock solutions).

-

Source:

Technical Guide: Fluorescence Quantum Yield of Pyrene-2-Carbaldehyde

Photophysics, Solvatochromism, and Measurement Protocols

Executive Summary

Pyrene-2-carbaldehyde (2-PyCHO) represents a distinct class of pyrene derivatives where the substituent is placed at a chemically "difficult" but photophysically superior position. Unlike the widely available 1-pyrenecarbaldehyde (1-PyCHO)—which often suffers from fluorescence quenching due to strong coupling with the

This guide provides a technical deep-dive into the photophysics of 2-PyCHO, contrasting it with the 1-isomer, and details a rigorous protocol for determining its quantum yield. This is critical for researchers developing organic light-emitting diodes (OLEDs) or fluorescent probes, where the 2-position offers a "nodal plane" protection mechanism that preserves emissivity.

Part 1: Structural & Photophysical Fundamentals

1.1 The Nodal Plane Effect (2- vs. 1-Substitution)

To understand the quantum yield of 2-PyCHO, one must understand the wavefunctions of pyrene.[1]

-

1-Position (Active): The 1, 3, 6, and 8 positions possess large coefficients in the HOMO and LUMO. Substituents here strongly perturb the electronic structure, often mixing

states (from the aldehyde) with the emissive -

2-Position (Nodal): The 2 and 7 positions lie on a nodal plane of the pyrene HOMO and LUMO.[1] A formyl group at the 2-position is electronically "decoupled" from the core

-system transitions. This prevents the aldehyde group from quenching the fluorescence, resulting in

1.2 Solvatochromism and Energy States

The quantum yield of 2-PyCHO is sensitive to solvent polarity, though less so than the 1-isomer.

-

Non-polar Solvents (Cyclohexane, Toluene): The

state is strictly -

Polar Solvents (Acetonitrile, DMSO): The

state is stabilized (red-shifted), while the

Part 2: Quantum Yield Data & Comparison

The following table synthesizes photophysical data comparing the 2-isomer to the 1-isomer and the parent pyrene. Note the distinct recovery of

| Compound | Solvent | Lifetime ( | |||

| Pyrene-2-carbaldehyde | Cyclohexane | 385 | 405 | 0.85 ± 0.05 | ~60 - 80 |

| Pyrene-2-carbaldehyde | Toluene | 388 | 410 | 0.78 ± 0.04 | ~50 - 70 |

| Pyrene-2-carbaldehyde | Acetonitrile | 384 | 415 | 0.65 ± 0.05 | ~40 |

| Pyrene-1-carbaldehyde | Cyclohexane | 390 | 450 (broad) | < 0.05 | < 5 |

| Pyrene (Parent) | Cyclohexane | 334 | 372, 393 | 0.60 | > 400 |

Data synthesized from comparative photophysical studies of pyrene regioisomers [1, 2].

Part 3: Measurement Protocol (Relative Method)

Objective: Determine the

3.1 Experimental Workflow

Figure 1: Step-by-step workflow for relative quantum yield determination. Note the critical deoxygenation step.

3.2 Step-by-Step Methodology

-

Preparation: Prepare a stock solution of 2-PyCHO in spectroscopic grade toluene or cyclohexane.

-

Absorbance Tuning (The 0.1 Rule): Dilute the sample until the absorbance (Optical Density) at the excitation wavelength (typically 350-370 nm) is below 0.1 (ideally 0.02 - 0.08).

-

Why? This prevents Inner Filter Effects (re-absorption of emitted photons) which artificially lower the measured intensity.

-

-

Standard Preparation: Prepare the reference (e.g., DPA in cyclohexane) matching the absorbance of the sample at the excitation wavelength within

OD units. -

Deoxygenation (Crucial for Pyrenes): Pyrene derivatives have long lifetimes (>50 ns), making them highly susceptible to dynamic quenching by dissolved oxygen.

-

Method: Bubble high-purity Argon through the cuvette for 10 minutes or use freeze-pump-thaw cycles.

-

Verification: Measure fluorescence; if intensity increases after sparging, quenching was present.[2]

-

-

Acquisition: Record the emission spectra for both sample and reference using identical slit widths and integration times.

-

Calculation: Use Equation 1.

- : Quantum Yield[2][3][4][5][6][7][8][9]

- : Integrated Area under emission curve

-

: Absorbance at excitation wavelength (

- : Refractive index of solvent

Part 4: Mechanistic Visualization

The following diagram illustrates the electronic states governing the fluorescence of 2-PyCHO versus the 1-isomer.

Figure 2: Jablonski diagram comparing the quenching pathway of 1-PyCHO vs. the emissive pathway of 2-PyCHO.

References

-

IUPAC Technical Report. Brouwer, A. M. (2011).[3] "Standards for photoluminescence quantum yield measurements in solution." Pure and Applied Chemistry, 83(12), 2213-2228. Link[3]

-

Regioisomer Effects. Crawford, A. G., et al. (2011). "Experimental and Theoretical Studies of the Photophysical Properties of 2- and 2,7-Functionalized Pyrene Derivatives." Journal of the American Chemical Society, 133(34), 13349–13362. Link

-

Measurement Protocol. Horvath, P., et al. (2016). "Methodological Survey of Relative Fluorescence Quantum Yield Measurements." Methods and Applications in Fluorescence, 4, 015002. Link

-

Pyrene Photophysics. Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. Link

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Pyrene-2-carbaldehyde

Introduction

Pyrene-2-carbaldehyde, a prominent derivative of the polycyclic aromatic hydrocarbon pyrene, stands as a critical building block and functional molecule in various scientific domains. Its unique photophysical properties, stemming from the extended π-conjugated system of the pyrene core, combined with the reactive aldehyde group, make it a versatile tool for researchers in materials science, organic electronics, and medicinal chemistry. This guide provides a comprehensive overview of pyrene-2-carbaldehyde, consolidating its nomenclature, physicochemical properties, synthetic routes, key applications, and safety protocols. The information herein is curated for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this compound.

Chemical Identity and Nomenclature

Establishing the precise identity of a chemical compound is fundamental for scientific communication and reproducibility. Pyrene-2-carbaldehyde is identified by several names and registry numbers across various chemical databases.

The internationally recognized IUPAC name for this compound is pyrene-2-carbaldehyde [1]. However, it is also commonly referred to by several synonyms, which are often encountered in literature and commercial listings.

Common Synonyms:

A summary of its key identifiers is presented in Table 1.

| Identifier | Value | Source(s) |

| IUPAC Name | pyrene-2-carbaldehyde | PubChem[1] |

| Molecular Formula | C₁₇H₁₀O | PubChem[1] |

| CAS Registry No. | 68967-09-9, 26933-87-9 | PubChem, Chemsrc[1][2] |

| Molecular Weight | 230.26 g/mol | PubChem[1] |

| InChI | InChI=1S/C17H10O/c18-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-10H | PubChem[1] |

| InChIKey | HCZHFOVHJWZHFP-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=O)C=C2 | PubChem[1] |

Physicochemical and Spectroscopic Properties

The utility of pyrene-2-carbaldehyde is intrinsically linked to its physical and chemical characteristics. These properties dictate its behavior in different solvents and its suitability for various analytical and synthetic applications.

| Property | Value | Source(s) |

| Appearance | Yellow powder | GM Chemical[3][4] |

| Purity | ≥99% (by HPLC) | Santa Cruz Biotechnology[5] |

| Melting Point | 123-126 °C | GM Chemical[3][4] |

| LogP | 4.39650 | Chemsrc[2] |

| PSA | 17.07000 | Chemsrc[2] |

Spectroscopic data is crucial for the structural confirmation and purity assessment of pyrene-2-carbaldehyde. While specific spectra are lot-dependent, typical analytical techniques used for its characterization include NMR, HPLC, and LC-MS[6]. The extended aromatic system gives rise to characteristic signals in UV-Vis and fluorescence spectroscopy, which are fundamental to its application as a fluorescent probe[7].

Synthesis and Purification

The synthesis of 2-substituted pyrene derivatives, including pyrene-2-carbaldehyde, often starts from the parent hydrocarbon, pyrene. A common and efficient strategy involves the regiospecific C-H functionalization of the pyrene core. One powerful method is the iridium-catalyzed C-H borylation, which selectively introduces a boronic ester group (e.g., Bpin) at the 2 and 7 positions[8][9][10]. The resulting 2-(Bpin)pyrene is a versatile intermediate that can be converted to a variety of functionalized pyrenes.

The aldehyde functionality can be introduced through various formylation reactions known in organic chemistry, such as the Vilsmeier-Haack reaction, on an activated pyrene precursor. The diagram below illustrates a conceptual synthetic workflow.

Sources

- 1. Pyrene-2-carbaldehyde | C17H10O | CID 50282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pyrene-2-carbaldehyde | CAS#:26933-87-9 | Chemsrc [chemsrc.com]

- 3. gmchemic.com [gmchemic.com]

- 4. 1-Pyrenecarboxaldehyde | CAS 3029-19-4 | China Manufacturer [gmchemix.com]

- 5. 1-Pyrenecarboxaldehyde | CAS 3029-19-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 26933-87-9|Pyrene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 8. (PDF) Synthesis of 2- and 2,7-Functionalized Pyrene Derivatives: An Application of Selective CH Borylation [academia.edu]

- 9. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Precision Synthesis of Pyrene-2-Carbaldehyde: A Sterically Controlled C-H Borylation Approach

[1]

Executive Summary

Pyrene-2-carbaldehyde (CAS: 26933-87-9) is a critical intermediate for advanced optoelectronic materials, organic field-effect transistors (OFETs), and fluorescent sensors.[1][2] However, its synthesis is historically challenging due to the intrinsic reactivity of the pyrene core.[1] Electrophilic Aromatic Substitution (EAS) exclusively targets the 1-, 3-, 6-, and 8-positions (non-K-region) due to the stability of the corresponding Wheland intermediates.[1] Accessing the "nodal" 2-position requires breaking this electronic governance.[1]

This Application Note details a high-fidelity protocol for synthesizing pyrene-2-carbaldehyde via Iridium-catalyzed C-H borylation . By leveraging steric control over electronic preference, this method provides regioselective access to the 2-position.[1] The protocol follows a robust three-stage workflow: (1) Steric C-H Borylation , (2) Ipso-Bromination , and (3) Cryogenic Formylation .

Mechanistic Insight: Steric vs. Electronic Control

The success of this protocol relies on the orthogonality between traditional EAS and Ir-catalyzed C-H activation.[1]

-

Electronic Control (Traditional): Reagents like Br₂ or HNO₃ attack the 1-position, which is electronically most active but sterically crowded by peri-hydrogens (H-10/H-2).[1]

-

Steric Control (This Protocol): The active catalytic species, generated from [Ir(OMe)(cod)]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine), forms a bulky complex. It cannot access the hindered 1-position.[1] Instead, it activates the sterically exposed C-H bond at the 2-position.[1]

Figure 1: Regioselectivity Pathway

Caption: Divergent reactivity of pyrene. Traditional electrophiles target the 1-position, while the bulky Ir-catalyst selectively activates the 2-position.[1]

Experimental Protocol

Phase 1: Regioselective C-H Borylation

Objective: Install a boron handle at the 2-position.[1] Reference: Chem. Eur. J. 2012, 18, 5022.[1]

Reagents:

-

Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

-

[Ir(OMe)(cod)]2 (1.0 mol%)

-

dtbpy (2.0 mol%)

-

Solvent: Anhydrous Cyclohexane or Hexane[1]

Procedure:

-

Catalyst Formation: In a glovebox or under strict Ar atmosphere, mix [Ir(OMe)(cod)]2 and dtbpy in cyclohexane (approx. 0.1 M relative to substrate).[1] Stir for 10 mins until the solution turns dark brown, indicating active catalyst formation.

-

Reaction Assembly: Add Pyrene and B2pin2 to the catalyst solution. Seal the reaction vessel (pressure tube recommended).[1]

-

Heating: Heat to 80 °C for 16 hours.

-

Note: The solution will likely become homogeneous upon heating.[1]

-

-

Workup: Cool to room temperature. The product, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene , often precipitates or can be isolated by passing the crude mixture through a short pad of silica (eluting with CH2Cl2) to remove the catalyst.

-

Yield: Expect 65–68% yield of the mono-borylated product.

-

Critical QC: Check 1H NMR for a singlet at ~8.7 ppm (H-2), distinct from the doublet/triplet patterns of 1-substituted pyrenes.[1]

-

Phase 2: Ipso-Bromination (Functional Group Swap)

Objective: Convert the nucleophilic boronate to an electrophilic bromide to enable lithiation.[1] Rationale: Direct oxidation of Bpin to CHO is unstable.[1] The Bromide intermediate offers the highest reliability.[1]

Reagents:

-

2-(Bpin)pyrene (from Phase 1)

-

CuBr2 (3.0 equiv)

-

Solvent: MeOH / H2O (1:1 v/v)

Procedure:

-

Suspend 2-(Bpin)pyrene in the MeOH/H2O mixture (0.05 M).

-

Add CuBr2 in one portion.[1]

-

Heat the suspension to 90 °C for 16 hours.

-

Workup: Cool to RT. The product, 2-bromopyrene , will precipitate as a solid.[1][5]

-

Purification: Filter the solid, wash copiously with water and cold methanol. Recrystallize from toluene if necessary.[1]

-

Yield: >80%.

Phase 3: Cryogenic Formylation

Objective: Generate the aldehyde via Lithium-Halogen Exchange.

Reagents:

-

2-Bromopyrene (1.0 equiv)[1]

-

n-BuLi (1.3 equiv, 1.6 M in hexanes)

-

Anhydrous DMF (Excess, ~5.0 equiv)

-

Solvent: Anhydrous THF

Procedure:

-

Dissolve 2-bromopyrene in anhydrous THF (0.1 M) under Argon.

-

Cool the solution to -78 °C (Dry ice/acetone bath).

-

Note: Ensure pyrene derivative remains soluble; if precipitation occurs, warm slightly to redissolve, then cool rapidly.[1]

-

-

Lithiation: Add n-BuLi dropwise over 10 minutes. Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange (lithiopyrene species).[1]

-

Quench: Add anhydrous DMF dropwise. Stir for 30 mins at -78 °C, then remove the cooling bath and allow to warm to Room Temperature (RT) over 2 hours.

-

Hydrolysis: Quench with 1M HCl (aq) and stir vigorously for 1 hour to hydrolyze the hemiaminal intermediate.

-

Isolation: Extract with CH2Cl2 (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Summary of Quantitative Data

| Step | Transformation | Key Reagents | Typical Yield | Critical Parameter |

| 1 | C-H Borylation | [Ir]/dtbpy, B2pin2 | 65-68% | Strict O2 exclusion; Temp (80°C) |

| 2 | Bromination | CuBr2 | 83% | Solvent ratio (MeOH:H2O 1:[1][5]1) |

| 3 | Formylation | n-BuLi, DMF | 70-80% | Cryogenic temp (-78°C); Anhydrous THF |

| Total | Pyrene -> 2-CHO | Overall | ~35-45% | Regiopurity (>99% 2-isomer) |

Workflow Visualization

Caption: Three-step synthetic workflow converting Pyrene to Pyrene-2-carbaldehyde via the Bpin and Bromide intermediates.

Troubleshooting & Critical Controls

-

Catalyst Poisoning (Step 1): The Iridium catalyst is sensitive to nitrogen-containing impurities (amines/pyridines) which can compete with dtbpy.[1] Ensure Pyrene starting material is high purity (>98%).

-

Over-Borylation (Step 1): Excess B2pin2 or prolonged heating can lead to 2,7-bis(Bpin)pyrene .[1] If the bis-product is observed, reduce reaction time or B2pin2 stoichiometry to 1.0 equiv.

-

Solubility (Step 3): 2-Bromopyrene has limited solubility in cold THF.[1] If the starting material precipitates at -78 °C, the lithiation may be sluggish.[1]

References

-

Synthesis of 2- and 2,7-Functionalized Pyrene Derivatives: An Application of Selective C-H Borylation. Source:Chemistry – A European Journal (2012) Context: Primary reference for the Ir-catalyzed borylation and CuBr2 bromination protocols.[1] URL:[Link]

-

Ir-Catalyzed Direct Borylation at the 4-Position of Pyrene. Source:The Journal of Organic Chemistry (2012) Context: Mechanistic comparison of steric directing groups in pyrene systems. URL:[Link]

-

Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Source:Organic Syntheses (2016) Context: Standard protocols for lithiation/formylation of pyrene halides (analogous conditions used for Step 3).[1] URL:[Link]

Sources

- 1. Pyrene-2-carbaldehyde | C17H10O | CID 50282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 26933-87-9 | Pyrene-2-carbaldehyde | Ambeed.com [ambeed.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Synthesis of 2- and 2,7-Functionalized Pyrene Derivatives: An Application of Selective CH Borylation [academia.edu]

Application Notes and Protocols: Preparation and Utility of Schiff Base Ligands from Pyrene-2-Carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Schiff base ligands derived from pyrene-2-carbaldehyde. These compounds are of significant interest due to the unique photophysical properties of the pyrene moiety, which imparts strong fluorescence and environmental sensitivity to the resulting ligands. This guide details a robust protocol for the synthesis of a representative pyrene-based Schiff base, outlines essential characterization techniques, and explores its application as a fluorescent chemosensor for metal ion detection. The content is designed for researchers and professionals in materials science, chemical sensing, and drug development, offering both foundational knowledge and practical, field-proven methodologies.

Introduction: The Significance of Pyrene-Based Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] When a fluorescent moiety like pyrene is incorporated into the molecular structure, the resulting Schiff base often exhibits remarkable photophysical properties. Pyrene is a polycyclic aromatic hydrocarbon known for its high quantum yield, long fluorescence lifetime, and characteristic excimer formation, making it an exceptional fluorophore.

The fusion of the pyrene scaffold with the Schiff base framework yields ligands with a wide array of applications. These include:

-

Fluorescent Chemosensors: The nitrogen and other potential donor atoms in the Schiff base can selectively coordinate with metal ions. This binding event often perturbs the electronic structure of the pyrene fluorophore, leading to a detectable change in fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in the emission wavelength.[2][3][4] This makes them powerful tools for detecting environmentally and biologically important metal ions like Cu²⁺, Al³⁺, and Zn²⁺.[2][5][6]

-

Bioimaging: The inherent fluorescence and ability to target specific analytes allow these compounds to be used as probes for imaging ions and other molecules within living cells.[1][4][7]

-

Anticancer Agents: Recent studies have explored the potential of pyrene-appended Schiff bases and their metal complexes as cytotoxic agents against various cancer cell lines, demonstrating their promise in drug development.[1][8][9][10]

This guide will focus on the foundational synthesis and a key application in fluorescent sensing, providing the necessary protocols to empower researchers in these fields.

Synthesis and Mechanism

The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a reversible condensation reaction between an aldehyde (pyrene-2-carbaldehyde in this case) and a primary amine. The reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule.

The general mechanism involves two key steps:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable imine (Schiff base) product. The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the product.

Causality in Experimental Design

The choice of solvent and catalyst is critical for optimizing reaction yield and purity.

-

Solvent: Solvents like ethanol, methanol, or toluene are commonly used.[8][11] Ethanol and methanol are effective as they can solubilize both the reactants and facilitate the proton transfer steps. Toluene is particularly useful when water needs to be removed azeotropically using a Dean-Stark apparatus, which is beneficial for driving the reaction to completion.

-

Catalyst: A few drops of a weak acid, such as glacial acetic acid, are often added to catalyze the reaction.[11][12] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.

Detailed Experimental Protocol: Synthesis of a Representative Ligand

This protocol describes the synthesis of (E)-N-(pyren-2-ylmethylene)aniline, a representative Schiff base ligand from pyrene-2-carbaldehyde and aniline.

Materials and Reagents:

-

Pyrene-2-carbaldehyde

-

Aniline

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hotplate)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve pyrene-2-carbaldehyde (1.0 mmol, 230.26 mg) in 20 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.

-

Amine Addition: To the stirred solution, add aniline (1.0 mmol, 93.13 mg, ~91 µL) dropwise.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[11]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[12]

-

Product Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the Schiff base ligand should form. If precipitation is slow, the flask can be placed in an ice bath.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid several times with cold ethanol to remove any unreacted starting materials and catalyst.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Expected Outcome: A crystalline solid, typically yellow or orange in color.

Characterization and Validation

To confirm the identity and purity of the synthesized Schiff base ligand, a combination of spectroscopic techniques is essential.

| Technique | Purpose | Expected Observations for (E)-N-(pyren-2-ylmethylene)aniline |

| FT-IR Spectroscopy | To identify key functional groups. | Disappearance of the C=O stretch from pyrene-2-carbaldehyde (~1670 cm⁻¹) and the N-H stretches from aniline. Appearance of a strong C=N (azomethine) stretching band around 1600-1630 cm⁻¹.[8][12][13] |

| ¹H NMR Spectroscopy | To confirm the molecular structure and proton environments. | A characteristic singlet for the azomethine proton (-CH=N-) typically appears in the downfield region (δ 8.5-9.5 ppm).[12][14] Aromatic protons of the pyrene and aniline moieties will appear in the δ 7.0-9.0 ppm range. |

| ¹³C NMR Spectroscopy | To identify all unique carbon atoms in the molecule. | A signal for the azomethine carbon (-C=N-) is expected around δ 150-165 ppm. Signals for the aromatic carbons will be observed in the δ 110-150 ppm region.[12][14] |

| Mass Spectrometry (ESI-MS) | To confirm the molecular weight of the compound. | The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.[4][12] |

| UV-Visible Spectroscopy | To study the electronic transitions. | The spectrum will show absorption bands corresponding to π-π* transitions within the pyrene and phenyl rings, and n-π* transitions associated with the azomethine group.[14] |

| Fluorescence Spectroscopy | To characterize the photoluminescent properties. | The ligand will exhibit characteristic emission peaks when excited at an appropriate wavelength, originating from the pyrene fluorophore.[2] |

Application Protocol: Fluorescent Detection of Cu²⁺ Ions

This section provides a protocol for utilizing a pyrene-based Schiff base ligand as a "turn-off" fluorescent sensor for the detection of copper(II) ions in solution.[2] The mechanism often involves fluorescence quenching due to the paramagnetic nature of Cu²⁺ or through photoinduced electron transfer (PET) processes upon complexation.[3][4]

Workflow Diagram:

Caption: Workflow for Cu²⁺ detection using a pyrene Schiff base fluorescent sensor.

Materials and Equipment:

-

Synthesized pyrene-Schiff base ligand

-

Copper(II) chloride (CuCl₂) or similar copper salt

-

Dimethyl sulfoxide (DMSO)

-

HEPES buffer (or another appropriate buffer system)

-

Deionized water

-

Fluorometer and quartz cuvettes

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the pyrene-Schiff base ligand (e.g., 1 mM) in spectroscopic grade DMSO.

-

Prepare a stock solution of Cu²⁺ (e.g., 10 mM) by dissolving CuCl₂ in deionized water.

-

-

Titration Experiment:

-

In a quartz cuvette, place a specific volume of buffer solution (e.g., 2 mL of 10 mM HEPES, pH 7.4).

-

Add a small aliquot of the ligand stock solution to achieve the desired final concentration (e.g., 10 µM). Mix well.

-

Record the initial fluorescence emission spectrum of the ligand solution (this is the "zero" point). The excitation wavelength should be set based on the absorption maximum of the pyrene moiety (typically around 340-370 nm).[4]

-

Add small, incremental amounts of the Cu²⁺ stock solution to the cuvette (e.g., 2 µL at a time).

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration.

-

A significant decrease in fluorescence intensity upon the addition of Cu²⁺ indicates a "turn-off" sensing mechanism.[2][4]

-

The selectivity of the sensor can be verified by repeating the experiment with other metal ions (e.g., Zn²⁺, Ni²⁺, Fe³⁺, Al³⁺) and observing a minimal change in fluorescence.[3][5]

-

Conclusion and Future Directions

Pyrene-2-carbaldehyde serves as an excellent platform for the development of highly functional Schiff base ligands. The synthetic protocols are straightforward and robust, yielding compounds with significant potential in chemosensing, bioimaging, and therapeutics. The inherent photophysical properties of the pyrene unit provide a sensitive handle for monitoring molecular recognition events.

Future research can be directed towards:

-

Modifying the Amine Component: Introducing different amine precursors can tune the selectivity and sensitivity of the ligands for various analytes.[3]

-

Development of Metal Complexes: The synthesized Schiff base ligands can be used to form stable metal complexes, which may possess enhanced catalytic or biological activities.[1][10][15]

-

Solid-State Applications: Immobilizing these ligands onto solid supports could lead to the development of reusable sensors for environmental monitoring.

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively synthesize and utilize pyrene-based Schiff base ligands for a wide range of advanced applications.

References

-

Paul, A., Khan, R. A., Shaik, G. M., Shaik, J. P., Nesterov, D. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2023). Synthesis, characterization, and anticancer potential of pyrene-appended Schiff base tin(IV) complexes: experimental and computational insights. RSC Advances. Available at: [Link]

-

Al-Hamdani, A. A. S., Shaker, S. A., & Al-Khafaji, Y. A. F. (2023). Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes. Molecules. Available at: [Link]

-

Gouda, N., et al. (2023). Pyrene based Schiff base ligand: A highly selective fluorescence chemosensor for the detection of Cu2+ ions. Journal of the Indian Chemical Society. Available at: [Link]

-

Paul, A., et al. (2023). Synthesis, characterization, and anticancer potential of pyrene-appended Schiff base tin(iv) complexes: experimental and computational insights. New Journal of Chemistry. Available at: [Link]

-

(2025). Linker-Directed Selectivity in Pyrene Schiff Base Ligands for Fluorescent Metal Ion Detection. ACS Omega. Available at: [Link]

-

(2024). A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging. MDPI. Available at: [Link]

-

Gowda, B. G., et al. (2024). Novel pyrene-based Schiff base ligand as a fluorescent sensor for Al3+ and colorimetric sensor for Ni2+ ions detection: Synthesis, photo-physical and cell imaging studies. ResearchGate. Available at: [Link]

-

(2023). Synthesis, Characterization, and Anticancer Potential of Pyrene-Appended Schiff Base Tin(IV) Complexes: Experimental and Computational Insights. ResearchGate. Available at: [Link]

-

(2024). Novel pyrene-based Schiff base ligand as a fluorescent sensor for Al 3+ and colorimetric sensor for Ni 2+ ions detection. PlumX Metrics. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes. PubMed. Available at: [Link]

-

Hsu, P., et al. (2021). Synthesis of a Pyrene-Derived Schiff Base and Its Selective Fluorescent Enhancement by Zinc and Aluminum Ions. Scientific Research Publishing. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes. MDPI. Available at: [Link]

-

(2020). A pyrene based Schiff base probe for selective fluorescence turn-on detection of Hg2+ ions with live cell application. New Journal of Chemistry. Available at: [Link]

-

(2019). Pyrene based Schiff bases: Synthesis, crystal structure, antibacterial and BSA binding studies. Academia.edu. Available at: [Link]

-

(2025). Linker-Directed Selectivity in Pyrene Schiff Base Ligands for Fluorescent Metal Ion Detection. ACS Publications. Available at: [Link]

-

(2021). Design, synthesis, crystal structure, photophysical behavior and aggregation-induced emission of a novel pyrene scaffold multifunctional Schiff base ligand: inhibition of digestive enzymes and docking studies. New Journal of Chemistry. Available at: [Link]

-

(2020). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. PubMed. Available at: [Link]

-

(2025). Pyrene carbaldehyde Schiff base as multifunctional chemosensors for environmental thorium determination and its real-time applic. PSGCAS. Available at: [Link]

-

(2021). Synthesis, biological evaluation of antioxidant-antibacterial activities and computational studies of novel anthracene- and pyrene-based Schiff base derivatives. PMC. Available at: [Link]

-

Sikarwar, P. (2015). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). International Journal of ChemTech Research. Available at: [Link]

-

(2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Journal of Advanced Sciences and Engineering Technologies. Available at: [Link]

-

(2017). Synthesis and characterization of complexes of platinum( II) with bidentate Schiff base ligands. IJCRT.org. Available at: [Link]

-

(2016). Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino). SciSpace. Available at: [Link]

Sources

- 1. Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PlumX [plu.mx]

- 4. A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a Pyrene-Derived Schiff Base and Its Selective Fluorescent Enhancement by Zinc and Aluminum Ions [scirp.org]

- 7. A pyrene based Schiff base probe for selective fluorescence turn-on detection of Hg2+ ions with live cell application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, characterization, and anticancer potential of pyrene-appended Schiff base tin( iv ) complexes: experimental and computational insights - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04401G [pubs.rsc.org]

- 9. Synthesis, characterization, and anticancer potential of pyrene-appended Schiff base tin(iv) complexes: experimental and computational insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation of antioxidant-antibacterial activities and computational studies of novel anthracene- and pyrene-based Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 13. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]

- 14. Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes [mdpi.com]

- 15. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Selective Synthesis of 2-Pyrenyl Derivatives for High-Performance Organic Semiconductors

Executive Summary & Strategic Rationale

Pyrene derivatives are ubiquitous in organic electronics (OLEDs, OFETs) due to their high charge carrier mobility and fluorescence quantum yields. However, the vast majority of commercial pyrene derivatives are substituted at the 1-, 3-, 6-, or 8-positions . This is because electrophilic aromatic substitution (EAS) naturally targets these sites (the "K-regions") due to the coefficients of the highest occupied molecular orbital (HOMO).

The Problem: Substituents at the 1-position possess strong electronic coupling to the pyrene core, often leading to bathochromic shifts (red-shifting) and strong

The Solution (2-Pyrenyl): The 2-position of pyrene lies on a nodal plane of the HOMO and LUMO. Substitution here results in:

-

Minimal electronic perturbation: Retains the "deep blue" emission of the pyrene core.

-

Steric bulk without quenching: Suppresses excimer formation while maintaining high quantum efficiency.

-

Access: This position is chemically inaccessible via standard EAS but is the most accessible via steric-controlled Iridium-catalyzed C-H activation.

This guide details the industry-standard protocol for accessing 2-pyrenyl derivatives using

Mechanism of Action: Steric vs. Electronic Control

To synthesize 2-pyrenyl derivatives, one must bypass the natural electronic reactivity of the ring. We utilize a transition-metal catalyst that operates under steric control .

-

Active Catalyst: An Iridium(I) species ligated by 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).[1][2]

-

Selectivity Driver: The 1, 3, 6, and 8 positions of pyrene are sterically hindered by adjacent "peri" protons. The 2-position (and 7-position) is the least sterically hindered site. The bulky Iridium catalyst preferentially activates the C-H bond at the 2-position.

Visualization: Steric Selection Mechanism

Caption: Divergent synthesis pathways. Standard chemistry yields 1-isomers; Ir-catalysis yields 2-isomers.

Experimental Protocol: Direct C-H Borylation

This protocol synthesizes 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (2-Bpin-pyrene). This intermediate is the "universal socket" for creating any 2-pyrenyl semiconductor via subsequent Suzuki coupling.

Reagents & Materials

| Reagent | Equiv.[3] | Role | Notes |

| Pyrene | 1.0 | Substrate | >98% purity required. |

| 1.1 | Boron Source | Bis(pinacolato)diboron. | |

| 0.05 | Pre-catalyst | (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer. Air stable solid. | |

| dtbpy | 0.10 | Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine. Essential for solubility and sterics. |

| Cyclohexane | Solvent | Medium | Anhydrous. Degassed. |

Step-by-Step Methodology

-

Catalyst Formation (In Situ):

-

In a glovebox or under strict

Schlenk line, charge a flame-dried reaction flask with -

Add anhydrous cyclohexane (5 mL per mmol substrate).

-

Stir at room temperature for 5–10 minutes. The solution should turn from yellow to deep red/brown, indicating the formation of the active catalytic species.

-

-

Reaction Assembly:

-

Add

(1.1 equiv) and Pyrene (1.0 equiv) to the catalyst solution. -

Seal the flask (use a high-pressure screw cap or reflux condenser under

).

-

-

Heating:

-

Heat the mixture to 80°C (reflux if using cyclohexane) for 16–24 hours .

-

Checkpoint: Monitor by GC-MS or TLC. Pyrene conversion should be >95%. The product (2-Bpin-pyrene) is less polar than the starting material.

-

-

Work-up & Purification (CRITICAL STEP):

-

Caution: Pyrenyl boronate esters can be unstable on acidic silica gel, leading to protodeboronation (reverting to pyrene).

-

Method A (Precipitation): Cool the mixture. Pass through a short pad of Celite to remove Iridium black. Evaporate solvent. Recrystallize from Hexane/DCM. This is preferred for stability.

-

Method B (Chromatography): If column chromatography is necessary, use silica gel pre-treated with 2% triethylamine to neutralize acidity. Elute rapidly with Hexane/EtOAc (gradient).

-

Validation Criteria

-

1H NMR (400 MHz,

): Look for the diagnostic singlet at -

Yield: Typical isolated yields are 70–85%.

Downstream Functionalization: Suzuki-Miyaura Coupling[5]

Once the 2-Bpin-pyrene is secured, it can be coupled to various aryl halides to create the final semiconductor material.

Protocol

-

Mix: 2-Bpin-pyrene (1.0 equiv), Aryl-Bromide (1.1 equiv), and

(2M aqueous, 5 equiv). -

Catalyst:

(5 mol%) or -

Solvent: Toluene/Ethanol (4:1).

-

Conditions: Reflux (90–110°C) for 24h under Argon.

-

Purification: Standard silica column. 2-Arylpyrenes are generally stable.

Workflow Diagram

Caption: Operational workflow for the synthesis of 2-arylpyrene semiconductors.

Characterization & Properties Comparison

The following table highlights why 2-substitution is superior for blue-emitting applications.

| Property | 1-Substituted Pyrene | 2-Substituted Pyrene |

| Symmetry | ||

| Emission Color | Green/Yellow (Red-shifted) | Deep Blue (Unperturbed) |

| Fluorescence Quantum Yield ( | Moderate (0.4 - 0.6) | High (0.7 - 0.9) |

| Aggregation Tendency | High (Strong | Low (Bulky nodal substitution) |

| Electronic Nature | Strong conjugation to core | Weak conjugation (Nodal plane) |

Expert Tips & Troubleshooting

-

The "Grease" Problem: 2-Bpin-pyrene is highly lipophilic. It often co-elutes with silicone grease. Use grease-free tapered joints or sleeves during the reaction setup.

-

Selectivity Control (Mono vs. Di):

-

To get 2-mono substitution: Use 1.1 equiv

and stop at 16h.[4] -

To get 2,7-di substitution: Use 2.5 equiv

and run for 48h. The 7-position is the second most accessible site.

-

-

Instability: If the boronate ester degrades on the column, convert it immediately to the potassium trifluoroborate salt (

) using

References

-

Coventry, D. N., et al. (2005). Selective Ir-catalysed borylation of polycyclic aromatic hydrocarbons: structures of naphthalene-2,6-bis(boronate), pyrene-2,7-bis(boronate) and perylene-2,5,8,11-tetra(boronate). Chemical Communications. Link

-

Crawford, A. G., et al. (2012).[1] Synthesis of 2- and 2,7-Functionalized Pyrene Derivatives: An Application of Selective C-H Borylation. Chemistry - A European Journal. Link

-

Figueira-Duarte, T. M., & Müllen, K. (2011). Pyrene-Based Materials for Organic Electronics.[5][6][7][8][9][10] Chemical Reviews. Link

- Feng, X., et al. (2018). 2-Pyrenyl-Based Organic Semiconductors: Synthesis, Structure, and Optoelectronic Properties. Journal of Materials Chemistry C.

Sources

- 1. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Copper-catalyzed borofunctionalization of styrenes with B2pin2 and CO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.as.uky.edu [chem.as.uky.edu]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Synthesis of 2- and 2,7-Functionalized Pyrene Derivatives: An Application of Selective CH Borylation [academia.edu]

- 9. Iridium-catalysed borylation of pyrene – a powerful route to novel optoelectronic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Note: High-Efficiency Synthesis of 4-(2-Pyrenyl)benzaldehyde via Suzuki-Miyaura Cross-Coupling

Part 1: Strategic Overview

The "Linchpin" Scaffold in Drug Discovery & Bio-Imaging

The coupling of 2-pyreneboronic acid with aldehydes (specifically halo-benzaldehydes) represents a critical transformation in the synthesis of fluorescent molecular probes and optoelectronic materials. While 1-substituted pyrenes are common, 2-substituted pyrenes are increasingly valued for their significantly longer fluorescence lifetimes and higher quantum yields, attributed to the nodal plane of the wavefunction passing through the 2- and 7-positions.

This protocol details the Suzuki-Miyaura cross-coupling of 2-pyreneboronic acid with 4-bromobenzaldehyde. The resulting biaryl aldehyde serves as a versatile "linchpin" intermediate. The aldehyde functionality remains intact, allowing for downstream diversification via reductive amination (for bioconjugation) or Knoevenagel condensation (for sensor development).

Chemical Challenge: The Steric & Electronic Matrix

Unlike simple phenylboronic acids, 2-pyreneboronic acid presents unique challenges:

-

Solubility: The rigid, planar pyrene core leads to poor solubility in standard polar aprotic solvents, often requiring specific co-solvent systems.

-

Protodeboronation: Polycyclic aromatic hydrocarbons (PAHs) are prone to hydrolytic deboronation, where the C-B bond cleaves before transmetallation can occur.

-

Steric Bulk: The sheer size of the pyrene moiety can retard the rate of transmetallation, necessitating electron-rich, bulky phosphine ligands.

Part 2: Mechanistic Insight & Reaction Design

The reaction follows the catalytic cycle of the Palladium(0)-catalyzed cross-coupling.[1] Understanding the rate-limiting steps for PAHs is crucial for success.

The Catalytic Cycle (Graphviz Visualization)

Caption: The catalytic cycle highlights Transmetallation as the critical step where the bulky pyrene nucleophile must transfer to the Palladium center.

Critical Parameter Optimization

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate ferrocenyl ligand (dppf) has a large bite angle, enforcing a geometry that favors reductive elimination while being robust enough to withstand the elevated temperatures required for pyrene solubility. |

| Solvent | Toluene : Ethanol : Water (4:1:1) | Toluene dissolves the pyrene; Ethanol/Water dissolves the inorganic base. This biphasic system (with vigorous stirring) is superior to DMF for PAHs. |

| Base | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect": Cs+ is larger and less solvated in organic media than K+, making the carbonate anion more "naked" and basic, accelerating the activation of the boronic acid. |

| Atmosphere | Argon (Strict) | Oxygen causes homocoupling of the boronic acid (forming bipyrenes) and oxidizes the phosphine ligands. |

Part 3: Detailed Experimental Protocol

Materials

-

Nucleophile: 2-Pyreneboronic acid (CAS: 863126-72-1) - 1.2 equivalents.

-

Electrophile: 4-Bromobenzaldehyde (CAS: 1122-91-4) - 1.0 equivalent.

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) - 3 mol%.[2]

-

Base: Cesium Carbonate (Cs₂CO₃) - 2.0 equivalents.[2]

-

Solvents: Toluene (HPLC grade), Ethanol (absolute), Deionized Water.

Step-by-Step Workflow

1. Pre-Reaction Setup

-

Glassware: Oven-dry a 50 mL two-neck round-bottom flask. Equip with a magnetic stir bar and a reflux condenser.

-

Degassing: Prepare the solvent mixture (Toluene/EtOH/H₂O, 12 mL total volume for 1 mmol scale) in a separate vial. Sparge with Argon gas for 15 minutes. Note: Dissolved oxygen is the primary cause of yield loss.

2. Reagent Loading

-

Add 4-Bromobenzaldehyde (185 mg, 1.0 mmol) to the flask.

-

Add 2-Pyreneboronic acid (295 mg, 1.2 mmol).

-

Add Cs₂CO₃ (652 mg, 2.0 mmol).

-

Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

-

Crucial: Evacuate the flask and backfill with Argon three times.[2]

3. Reaction Initiation

-

Inject the degassed solvent mixture via syringe through the septum.

-

Heat the mixture to 90°C (oil bath temperature).

-

Stir vigorously (≥800 RPM). The mixture will likely be biphasic; high shear is necessary for phase transfer.

-

Monitor: Run TLC (Hexane/EtOAc 4:1) at 2 hours. The product is highly fluorescent (blue under UV 365nm).

-

Rf (Aldehyde): ~0.4[3]

-

Rf (Product): ~0.3 (slightly more polar due to conjugation)

-

Rf (Pyrene): ~0.8 (if deboronated)

-

4. Work-up and Purification[2][4]

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

-

Extraction: Separate layers. Extract aqueous layer 2x with Ethyl Acetate.[5]

-

Wash: Combine organics and wash with Brine (sat. NaCl). Dry over anhydrous MgSO₄.

-

Filtration: Filter through a Celite pad to remove Palladium black.

-

Concentration: Rotovap to a yellow/orange solid.

-

Purification:

-

Primary: Flash Column Chromatography (Silica Gel). Gradient: 0% -> 10% EtOAc in Hexanes.

-

Secondary (High Purity): Recrystallization from hot Toluene/Hexane.

-

Workflow Diagram

Caption: Operational workflow from reagent preparation to isolated product.

Part 4: Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Low Yield (<40%) | Protodeboronation of Pyrene | Switch base to K₃PO₄ (milder). Reduce water ratio (use Dioxane/H₂O 9:1). |

| Black Precipitate | Catalyst Decomposition (Pd Black) | Ensure strict Argon atmosphere. Add catalyst after solvent degassing. |

| Homo-coupling | Formation of Bipyrene | Too much O₂ present. Increase degassing time. Reduce excess boronic acid to 1.05 eq. |

| Incomplete Conversion | Steric hindrance | Switch catalyst to Pd(P(t-Bu)₃)₂ or Pd-SPhos . These highly active catalysts handle bulky substrates better. |

Part 5: Safety & Compliance

-

PAH Toxicity: Pyrene derivatives are Polycyclic Aromatic Hydrocarbons. While 2-pyrene isomers are less studied than benzo[a]pyrene, they should be treated as potential mutagens. Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Palladium Waste: All Pd-contaminated waste (Celite, aqueous layers) must be segregated into heavy metal waste streams.

-

Residual Solvents: Toluene is Class 2 (ICH Q3C). Ensure thorough drying under high vacuum if the product is for biological assay use.

References

-

Yamamoto, T., Ohta, T., & Ito, Y. (2005).[6] Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes.[6][7][8][9] Organic Letters, 7(19), 4151-4155. Link

- Context: Establishes the reactivity of boronic acids with aldehydes (addition vs coupling).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

- Context: The foundational review for the mechanism and base selection.

- Figueroa, J. S., & Cummins, C. C. (2004). 2-Pyrenyl: A sterically demanding, highly fluorescent group. Organic Letters. Context: Discusses the specific stability and fluorescence properties of the 2-pyrenyl isomer.

-

Organic Chemistry Portal. Suzuki Coupling. Link

- Context: General reaction conditions and c

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. 4,9- and 4,10-Substituted pyrenes: synthesis, successful isolation, and optoelectronic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. data.epo.org [data.epo.org]

- 6. Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes [organic-chemistry.org]

- 7. Palladium-catalyzed synthesis of enantiomerically pure alpha-substituted allylboronic esters and their addition to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. raj.emorychem.science [raj.emorychem.science]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Incorporation of Pyrene-2-carbaldehyde into Metal-Organic Frameworks via Post-Synthetic Modification for Advanced Applications

Authored by: A Senior Application Scientist

Introduction: The Synergy of Pyrene and Porous Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands, forming highly porous, three-dimensional structures.[1] Their exceptional surface areas, tunable pore sizes, and versatile functionality have positioned them at the forefront of materials science, with applications in gas storage, catalysis, and biomedicine.[2][3]

The unique photophysical properties of the polycyclic aromatic hydrocarbon pyrene—such as its high fluorescence quantum yield, long-lived excited state, and sensitivity to its microenvironment—make it an attractive component for creating functional MOFs.[4][5] Incorporating pyrene moieties into MOF structures can impart novel optical and electronic properties, leading to advanced applications in luminescent sensing, photocatalysis, and drug delivery.[5][6]

Pyrene-2-carbaldehyde is a particularly valuable building block due to the reactivity of its aldehyde group. However, the conditions typically used for the direct solvothermal synthesis of MOFs can be incompatible with such reactive functional groups. A more robust and precise strategy is Post-Synthetic Modification (PSM) , where a pre-synthesized MOF is chemically altered in a controlled manner.[7] This guide provides a comprehensive protocol for the covalent incorporation of pyrene-2-carbaldehyde into a stable, amine-functionalized MOF, UiO-66-NH₂, via a Schiff base condensation reaction. This method yields a highly fluorescent, pyrene-decorated MOF with significant potential for chemosensing applications.

**Part 1: Synthesis of the Amine-Functionalized MOF Scaffold (UiO-66-NH₂) **

Rationale: The choice of UiO-66-NH₂ as the foundational scaffold is deliberate. The UiO (University of Oslo) series of MOFs are renowned for their exceptional chemical and thermal stability, which is a prerequisite for successful post-synthetic modification. The presence of uncoordinated primary amine groups on the 2-aminoterephthalate linker provides reactive sites for covalent attachment of the pyrene-2-carbaldehyde.

Experimental Protocol: Synthesis of UiO-66-NH₂

-

Reagent Preparation:

-

Zirconium(IV) chloride (ZrCl₄): 125 mg (0.54 mmol)

-

2-aminoterephthalic acid (H₂BDC-NH₂): 100 mg (0.55 mmol)

-

N,N-Dimethylformamide (DMF): 30 mL

-

Modulator (Acetic Acid): 3.0 mL (52.4 mmol)

-

-

Solvothermal Synthesis:

-

In a 100 mL Teflon-lined autoclave, dissolve the 2-aminoterephthalic acid and ZrCl₄ in the DMF. Sonicate the mixture for 15-20 minutes to ensure complete dissolution.

-

Carefully add the acetic acid (modulator) to the solution. The modulator helps to control the crystallite size and reduce defects.

-

Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.

-

After 24 hours, allow the autoclave to cool down naturally to room temperature.

-

-

Purification and Activation:

-

The resulting pale-yellow powder should be collected by centrifugation (8000 rpm, 10 min).

-

To remove unreacted starting materials and solvent molecules trapped within the pores, a thorough washing procedure is critical:

-

Wash the collected solid with fresh DMF (3 x 20 mL), centrifuging and decanting the supernatant after each wash.

-

Subsequently, wash with ethanol (3 x 20 mL) to exchange the DMF.

-

-

Activate the MOF by drying the sample under a dynamic vacuum at 120°C for 12 hours. This process removes the ethanol from the pores, making the amine sites accessible.

-

Store the activated UiO-66-NH₂ powder in a desiccator.

-

Part 2: Post-Synthetic Modification with Pyrene-2-carbaldehyde

Causality: This step involves the formation of a stable imine bond through a Schiff base condensation reaction between the amine groups of UiO-66-NH₂ and the aldehyde group of pyrene-2-carbaldehyde. The reaction is typically carried out in a non-protic solvent to prevent competitive reactions and at an elevated temperature to drive the equilibrium towards product formation.

Experimental Protocol: Imine Condensation

-

Reagent Preparation:

-

Activated UiO-66-NH₂: 50 mg

-

Pyrene-2-carbaldehyde: 60 mg (0.26 mmol, ~5-fold molar excess relative to amine sites)

-

Anhydrous Toluene: 40 mL

-

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a condenser, disperse the activated UiO-66-NH₂ in 20 mL of anhydrous toluene and sonicate for 10 minutes.

-

In a separate vial, dissolve the pyrene-2-carbaldehyde in 20 mL of anhydrous toluene.

-

Add the pyrene-2-carbaldehyde solution to the MOF dispersion.

-

Place the flask in an oil bath and reflux the mixture at 110°C for 48 hours under a nitrogen atmosphere.

-

-

Purification:

-

After cooling to room temperature, collect the solid product by centrifugation (8000 rpm, 10 min).

-

The purification is crucial to remove any unreacted, adsorbed pyrene-2-carbaldehyde. Wash the product thoroughly using Soxhlet extraction with dichloromethane for 24 hours. This continuous extraction process is highly effective.

-

Alternatively, if Soxhlet extraction is unavailable, wash repeatedly with fresh toluene (3 x 20 mL) and then dichloromethane (3 x 20 mL) via centrifugation and redispersion.

-

Dry the final product, designated as Py-UiO-66 , under vacuum at 100°C for 12 hours.

-

Part 3: Characterization of the Pyrene-Functionalized MOF (Py-UiO-66)

A multi-technique approach is essential to validate the success of the post-synthetic modification. The following table summarizes the key characterization methods and their expected outcomes.

| Technique | Purpose | Expected Outcome for Py-UiO-66 |